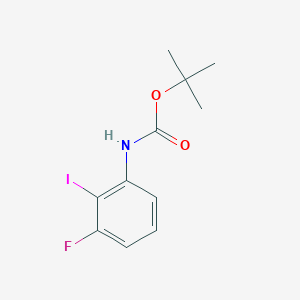

tert-Butyl (3-fluoro-2-iodophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

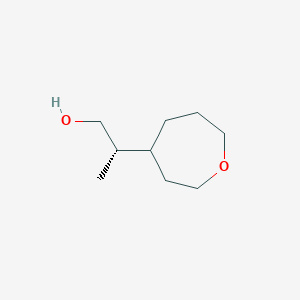

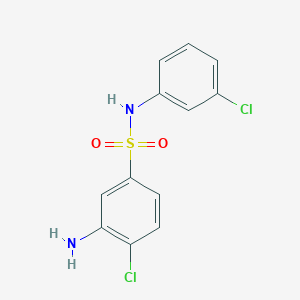

“tert-Butyl (3-fluoro-2-iodophenyl)carbamate” is a chemical compound with the molecular formula C11H13FINO2 . It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . This compound is used as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-fluoro-2-iodophenyl)carbamate” can be represented by the InChI code: 1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3-fluoro-2-iodophenyl)carbamate” include a molecular weight of 337.13 . The compound is a solid at room temperature . More specific properties such as boiling point, melting point, and solubility are not available in the searched resources.Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Tert-Butyl (3-fluoro-2-iodophenyl)carbamate is a crucial intermediate in synthesizing various biologically active compounds. For instance, it plays a significant role in the synthesis of omisertinib (AZD9291), a notable drug used in targeted cancer therapy. The synthesis process involves multiple steps like acylation, nucleophilic substitution, and reduction, starting from commercially available precursors, as described in research by Zhao, Guo, Lan, and Xu (2017) (Zhao, Guo, Lan, & Xu, 2017).

Development of Fluorescence Materials

The compound is also employed in the development of novel fluorescence materials. Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence, utilizing derivatives of tert-butyl carbamate. These materials exhibit varied electronic, photophysical, and electrochemical properties, critical for applications in organic electronics and photonics (Huang et al., 2014).

Exploration in Organic Synthesis

In organic synthesis, tert-butyl (3-fluoro-2-iodophenyl)carbamate derivatives are instrumental in creating diverse molecular structures. Crich and Rahaman (2009) highlighted the use of iodoalkyl tert-butyl carbonates and carbamates for free-radical addition, leading to high-yield synthesis of lactones or lactams substituted in the alpha-position (Crich & Rahaman, 2009).

Fluorous Synthesis Applications

Pardo, Cobas, Guitián, and Castedo (2001) investigated fluorous derivatives of tert-butyl alcohol, including tert-butyl (3-fluoro-2-iodophenyl)carbamate, as protective reagents in fluorous synthesis. These reagents are efficient for protecting and immobilizing various functional groups, a vital process in creating complex molecules (Pardo, Cobas, Guitián, & Castedo, 2001).

Atmospheric CO2 Fixation Research

In the context of environmental chemistry, tert-butyl hypoiodite (t-BuOI), derived from tert-butyl carbamates, is used for atmospheric CO2 fixation. Takeda et al. (2012) developed a process involving unsaturated amines to efficiently convert CO2 into cyclic carbamates, contributing to carbon capture and utilization strategies (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Antibacterial and Anthelmintic Activities

Research on tert-butyl (3-fluoro-2-iodophenyl)carbamate derivatives also extends to their potential biological activities. Sanjeevarayappa et al. (2015) synthesized and evaluated such a derivative for in vitro antibacterial and anthelmintic activities, although they found the compound to exhibit moderate efficacy in these applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Propiedades

IUPAC Name |

tert-butyl N-(3-fluoro-2-iodophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCIBNJTUQCQBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-fluoro-2-iodophenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2665262.png)

![5-[(4-Fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2665263.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2665269.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2665271.png)

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)